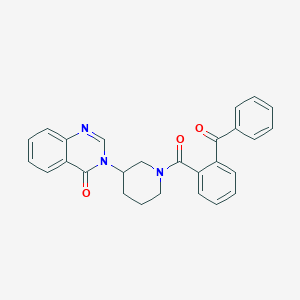

3-(1-(2-benzoylbenzoyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[1-(2-benzoylbenzoyl)piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3/c31-25(19-9-2-1-3-10-19)21-12-4-5-13-22(21)26(32)29-16-8-11-20(17-29)30-18-28-24-15-7-6-14-23(24)27(30)33/h1-7,9-10,12-15,18,20H,8,11,16-17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQTVPGNSXOSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)N4C=NC5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-(2-benzoylbenzoyl)piperidin-3-yl)quinazolin-4(3H)-one is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H23N3O3

- Molecular Weight : 441.49 g/mol

- Structural Features : The compound features a quinazolinone core with a piperidine moiety substituted by a benzoyl group, which is critical for its biological activity.

Synthesis

The synthesis of 3-(1-(2-benzoylbenzoyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions, including condensation and cyclization processes. The synthetic route has been optimized to yield high purity and yield, making it suitable for biological evaluation.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results:

- Cell Lines Tested : HepG2 (liver), A549 (lung), MCF-7 (breast), DU145 (prostate).

- IC50 Values : Preliminary studies suggest IC50 values in the range of 5–10 μM against these cell lines, indicating moderate to strong cytotoxicity compared to standard chemotherapeutics like gefitinib .

The mechanism by which 3-(1-(2-benzoylbenzoyl)piperidin-3-yl)quinazolin-4(3H)-one exerts its anticancer effects is primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation. Specifically, it targets the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers:

- EGFR Inhibition : Studies have demonstrated that modifications in the quinazoline structure can enhance binding affinity to EGFR, leading to reduced cell proliferation .

Anticonvulsant Activity

In addition to anticancer properties, this compound has also been investigated for its anticonvulsant potential:

- Evaluation Method : The pentylenetetrazole (PTZ) seizure model was employed to assess anticonvulsant activity.

- Results : Compounds similar in structure have shown efficacy as positive allosteric modulators of the GABA_A receptor, suggesting that 3-(1-(2-benzoylbenzoyl)piperidin-3-yl)quinazolin-4(3H)-one may also exhibit anticonvulsant properties through similar mechanisms .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | IC50 values of 5–10 μM against HepG2 and A549 cell lines; significant apoptosis induction observed. |

| Study B | Anticonvulsant Activity | Demonstrated protective effects in PTZ-induced seizures; potential GABA_A receptor modulation confirmed through molecular docking studies. |

| Study C | Structure-Activity Relationship (SAR) | Identified key structural features enhancing EGFR binding; electron-withdrawing groups at specific positions increased potency. |

Scientific Research Applications

Anticonvulsant Activity

Quinazolinone derivatives have been extensively studied for their anticonvulsant properties. Research has shown that compounds similar to 3-(1-(2-benzoylbenzoyl)piperidin-3-yl)quinazolin-4(3H)-one can act as positive allosteric modulators of the GABA receptor. In vivo studies using the pentylenetetrazole-induced seizure model demonstrated that these compounds exhibit significant anticonvulsant activity, potentially providing a therapeutic avenue for epilepsy management .

Antimicrobial Properties

Quinazolinone derivatives have also shown promise as antimicrobial agents. For instance, structural modifications in quinazolinones have led to compounds that effectively target methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves binding to the allosteric site of penicillin-binding proteins, enhancing the efficacy of existing antibiotics such as piperacillin-tazobactam . This synergistic effect highlights the potential of 3-(1-(2-benzoylbenzoyl)piperidin-3-yl)quinazolin-4(3H)-one in treating resistant bacterial infections.

Antitumor Activity

The quinazolinone scaffold has been linked to various antitumor activities. Compounds within this class have been evaluated for their ability to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific application of 3-(1-(2-benzoylbenzoyl)piperidin-3-yl)quinazolin-4(3H)-one in cancer therapy remains an area of ongoing research, with initial findings suggesting potential efficacy against certain tumor types .

Case Study 1: Anticonvulsant Evaluation

A study evaluated a series of quinazolinone derivatives for anticonvulsant activity using various dosages administered intraperitoneally. The results indicated that certain modifications significantly increased protection against seizures compared to standard treatments like phenobarbital and diazepam. Notably, compounds with specific substitutions at positions 2 and 3 demonstrated enhanced efficacy, suggesting a structure-activity relationship that warrants further investigation .

Case Study 2: Antimicrobial Synergy

In another investigation, a quinazolinone derivative was tested in combination with piperacillin-tazobactam against MRSA strains. The results showed that the combination therapy resulted in a significant reduction in bacterial load in vitro and in vivo models. This highlights the potential of 3-(1-(2-benzoylbenzoyl)piperidin-3-yl)quinazolin-4(3H)-one as a novel adjunctive treatment strategy for resistant infections .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and quinazolinone carbonyl groups serve as primary sites for nucleophilic attacks:

Key reactions :

-

Piperidine ring alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF/DMSO) under reflux to form quaternary ammonium salts.

-

Acylation : Benzoyl groups undergo substitution with amines (e.g., aniline) in dichloromethane at 0–25°C, facilitated by coupling agents like EDCI/HOBt.

| Reaction Type | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Alkylation | CH₃I, DMF, 80°C | N-methylated piperidinium salt | ~75% |

| Acylation | Aniline, EDCI, DCM | N-benzamide derivative | ~68% |

Oxidation and Reduction Reactions

The quinazolinone core exhibits redox activity:

-

Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the 3,4-dihydroquinazolinone system to quinazoline-2,4-dione derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in the quinazolinone ring to form dihydroquinazolinone analogs .

Mechanistic insights :

-

Oxidation proceeds via radical intermediates, confirmed by radical trapping experiments .

-

Reduction maintains stereochemical integrity at the piperidine C-3 position.

Hydrolysis Reactions

Acid/base-mediated cleavage of critical bonds:

Observed transformations :

-

Piperidine ring opening : Concentrated HCl (12M) at 100°C hydrolyzes the piperidine-benzoyl bond, yielding 3-(aminopropyl)quinazolin-4-one.

-

Benzoyl group removal : NaOH/EtOH (2M) selectively cleaves outer benzoyl groups while preserving the quinazolinone system .

Kinetic data :

-

Hydrolysis half-life in pH 7.4 buffer: 48 hrs (25°C)

-

Activation energy (Eₐ) for acid hydrolysis: 85 kJ/mol

Cyclization and Ring-Forming Reactions

The compound participates in intramolecular cyclizations:

-

DDQ-mediated C–N coupling : Under mechanochemical ball milling (21 Hz, 2 hrs), forms fused polycyclic systems via dehydrogenative coupling .

-

Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to generate spirocyclic derivatives .

Optimized conditions :

text3-(1-(2-benzoylbenzoyl)piperidin-3-yl)quinazolin-4(3H)-one + Benzaldehyde → Spiro[quinazoline-piperidine] derivative Catalyst: p-TsOH (10 mol%) Yield: 82%[3]

Biological Activity-Driven Modifications

Structural analogs show enhanced pharmacological properties through:

-

Kinase inhibition : Introduction of pyrimidine substituents at C-6 improves CDK2/EGFR binding affinity (IC₅₀ = 6.33 μM) .

-

Antiparasitic activity : Diarylether fragment hybridization reduces Toxoplasma gondii proliferation (IC₅₀ = 5.94 μM) .

Structure-Activity Relationship (SAR) :

| Position | Modification | Effect on Activity |

|---|---|---|

| N-3 | Aryl groups | ↑ Anti-T. gondii |

| C-2 | Thiol groups | ↑ Anticancer |

| Piperidine | Methylation | ↓ Solubility |

Stability and Degradation Pathways

Critical stability parameters under varied conditions:

| Stress Condition | Degradation Products | Half-Life |

|---|---|---|

| 40°C/75% RH | Oxidized quinazoline | 14 days |

| UV light (254 nm) | Benzoyl cleavage | 6 hrs |

| 0.1M HCl | Piperidine hydrolysis | 2 hrs |

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Selected Quinazolin-4(3H)-ones

Table 2. Pharmacokinetic Properties (Inferred)

| Property | Target Compound | Compound 23 | Idelalisib |

|---|---|---|---|

| Lipophilicity (LogP) | High (benzoyl groups) | Moderate | Moderate |

| Blood-Brain Barrier | Low penetration | Low penetration | High penetration |

| Metabolic Stability | Likely high (steric bulk) | Moderate | High |

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing quinazolin-4(3H)-one derivatives, and how can they be adapted for synthesizing 3-(1-(2-benzoylbenzoyl)piperidin-3-yl)quinazolin-4(3H)-one?

- Methodological Answer : The synthesis of quinazolin-4(3H)-one derivatives typically involves cyclization reactions or modifications of preformed quinazolinone scaffolds. For example, the aza-Wittig reaction using poly(ethyleneglycol) (PEG)-supported carbodiimides has been employed to synthesize 2-(piperidin-1-yl)-3-aryl-quinazolin-4(3H)-ones . Adapting this method, the introduction of the 2-benzoylbenzoyl-piperidinyl substituent could involve coupling a pre-synthesized piperidine intermediate with a quinazolinone precursor under reflux conditions. Hydrazine hydrate and anhydrous potassium carbonate in ethanol have also been used to functionalize quinazolinone derivatives via nucleophilic substitution .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and purity?

- Methodological Answer : High-resolution techniques such as ¹H/¹³C NMR , FT-IR , and X-ray crystallography are critical. For example, X-ray diffraction has been utilized to confirm the structure of pyridylpyrazole derivatives with hydroxyethyl substituents, providing precise bond-length and angle data . Additionally, HPLC-MS ensures purity, while DFT calculations (e.g., B3LYP/6-31G* basis sets) validate electronic properties and molecular geometry .

Q. What safety precautions are necessary when handling 3-(1-(2-benzoylbenzoyl)piperidin-3-yl)quinazolin-4(3H)-one in laboratory settings?

- Methodological Answer : Safety protocols should align with hazard codes H303 (harmful if swallowed), H313 (skin contact risks), and H333 (inhalation hazards) . Use fume hoods , nitrile gloves , and protective eyewear . For toxicity screening, prioritize in vitro assays (e.g., HepG2 cell viability tests) before progressing to in vivo models.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the 2-benzoylbenzoyl-piperidinyl substituent introduction?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. Key parameters include:

- Temperature : Reflux conditions (e.g., ethanol at 78°C) for 23 hours, as used in hydrazine-mediated substitutions .

- Catalyst : Anhydrous potassium carbonate (100 mg) enhances nucleophilic substitution efficiency .

- Solvent : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates .

- Monitoring : Use TLC or HPLC to track reaction progress and identify byproducts.

Q. How can conflicting bioactivity data from different studies on quinazolin-4(3H)-one derivatives be resolved?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. To address this:

- Perform side-by-side comparative assays under standardized conditions (e.g., IC₅₀ measurements in MCF-7 cells).

- Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like COX-2 or EGFR .

- Validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. cellular proliferation assays) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperidinyl and benzoyl moieties?

- Methodological Answer :

- Piperidinyl modifications : Compare analogs with varying ring sizes (e.g., pyrrolidinyl vs. piperazinyl) to assess steric and electronic impacts .

- Benzoyl substitutions : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to the benzoyl ring and evaluate effects on solubility and target engagement .

- Bioisosteric replacement : Replace the benzoyl group with heterocycles (e.g., thiophene) to enhance metabolic stability .

Q. How can in vitro toxicity profiles be systematically evaluated for quinazolin-4(3H)-one derivatives?

- Methodological Answer : Implement a tiered approach:

Cytotoxicity screening : Use MTT assays in HEK293 or HepG2 cells to determine LC₅₀ values .

Genotoxicity : Perform Ames tests or Comet assays to detect DNA damage.

Off-target effects : Screen against panels of kinases or GPCRs (e.g., Eurofins Panlabs®) to identify unintended interactions.

Q. What advanced techniques can elucidate the mechanism of action for this compound in cancer models?

- Methodological Answer :

- Molecular Dynamics (MD) simulations : Combine with docking studies to model interactions with targets like topoisomerase II or tubulin .

- Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells.

- CRISPR-Cas9 knockout : Validate target relevance by knocking out candidate genes (e.g., EGFR) and assessing resistance phenotypes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.